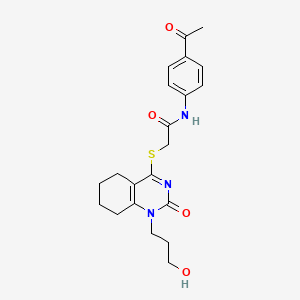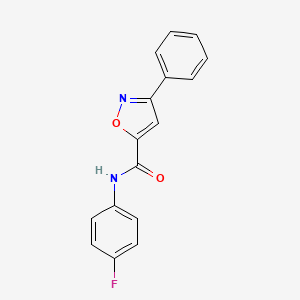![molecular formula C7H3Br2F3O3S B2737200 2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol CAS No. 432-79-1](/img/structure/B2737200.png)
2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol” is a chemical compound with the CAS Number: 432-79-1 . It has a molecular weight of 383.97 . The IUPAC name for this compound is 2,6-dibromo-4-((trifluoromethyl)sulfonyl)phenol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H3Br2F3O3S/c8-4-1-3(2-5(9)6(4)13)16(14,15)7(10,11)12/h1-2,13H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 150-154 degrees .Wissenschaftliche Forschungsanwendungen
Radical-Scavenging Activity
Research has highlighted the potential of highly brominated phenols, similar in structure to 2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol, in exhibiting potent radical-scavenging activities. For instance, compounds isolated from the marine red alga Symphyocladia latiuscula have shown significant antioxidant capabilities, with IC50 values ranging from 8.1 to 24.7 µM, indicating their strong potential for scavenging free radicals compared to known antioxidants like butylated hydroxytoluene (BHT) with an IC50 of 81.8 µM (Duan, Li, & Wang, 2007).
Nanofiltration Membrane Development
Innovative sulfonated aromatic diamine monomers have been synthesized and utilized in the preparation of thin-film composite nanofiltration membranes. These membranes have demonstrated improved water flux and dye rejection capabilities, indicating their utility in water treatment processes, especially for dye solution treatments. The presence of sulfonated groups enhances surface hydrophilicity without compromising dye rejection, suggesting a significant role in water permeation and filtration processes (Liu et al., 2012).
Catalysis and Chemical Synthesis
Research into the facile synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation demonstrates the chemical versatility of similar compounds, offering pathways for C-S coupling and C-H functionalization. This method presents a novel approach to synthesizing phenolic compounds with potential applications in various chemical synthesis processes (Xu, Wan, Mao, & Pan, 2010).
Environmental Impact and Degradation
The environmental presence and toxicology of brominated phenols, including compounds structurally related to this compound, have been extensively studied. These compounds, often resulting from the degradation of brominated flame retardants or as natural products of marine organisms, are ubiquitous in the environment. Research has aimed to understand their toxicokinetics and toxicodynamics, highlighting the need for further investigation into their environmental impacts and behaviors (Koch & Sures, 2018).
Antioxidant Mechanisms
Studies on sulfur-containing phenolic antioxidants have explored the kinetic and thermodynamic aspects of their antioxidant mechanisms. These investigations provide insights into how substituents like sulfonyl groups affect the antioxidant capacity of phenolic compounds, thereby offering a deeper understanding of their protective effects against oxidative stress (Amorati et al., 2006).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol” are not available, it is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future . This is due to the unique properties of the fluorine atom and the pyridine moiety, which have led to advances in the agrochemical, pharmaceutical, and functional materials fields .
Eigenschaften
IUPAC Name |
2,6-dibromo-4-(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O3S/c8-4-1-3(2-5(9)6(4)13)16(14,15)7(10,11)12/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXOBNZRJNFHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2737117.png)
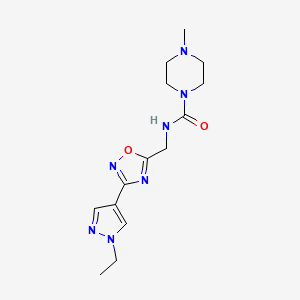
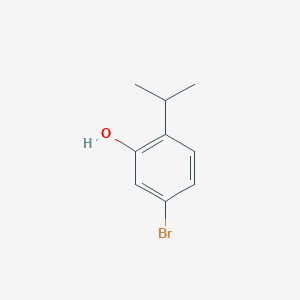
![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2737122.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2737123.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+](/img/structure/B2737124.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2737125.png)
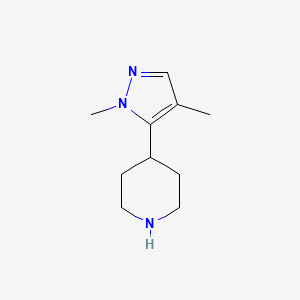
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2737127.png)
![1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2737129.png)
![N'-[1-(4-fluorobenzyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]-N,N-dimethyliminoformamide](/img/structure/B2737131.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2737132.png)
